2,4-Dibromo-5-methylpyridine
Overview
Description
2,4-Dibromo-5-methylpyridine is an organic compound with the molecular formula C6H5Br2N. It is a derivative of pyridine, a basic heterocyclic organic compound. The presence of two bromine atoms and a methyl group on the pyridine ring makes this compound particularly interesting for various chemical applications.
Mechanism of Action
Target of Action
2,4-Dibromo-5-methylpyridine is a chemical compound that has been used in various chemical reactions. It’s worth noting that similar compounds have been used in the synthesis of inhibitors for p38α mitogen-activated protein kinase , a serine/threonine kinase that plays a crucial role in cellular processes such as inflammation and neurodegenerative diseases .
Mode of Action
It’s known to be used in suzuki–miyaura coupling, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . In this process, the compound may participate in transmetalation, a reaction where an organic group is transferred from boron to palladium .
Biochemical Pathways
In the context of suzuki–miyaura coupling, it contributes to the formation of new carbon-carbon bonds, which is a fundamental process in organic chemistry and biochemistry .
Result of Action
The molecular and cellular effects of this compound would depend on its specific application. In the context of Suzuki–Miyaura coupling, it contributes to the formation of new carbon-carbon bonds, enabling the synthesis of complex organic compounds .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, in Suzuki–Miyaura coupling, the reaction conditions (e.g., temperature, solvent, presence of a catalyst) can significantly affect the outcome of the reaction .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromo-5-methylpyridine typically involves the bromination of 5-methylpyridine. The process can be carried out using bromine or other brominating agents under controlled conditions to ensure selective bromination at the 2 and 4 positions .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination reactions using continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process .
Chemical Reactions Analysis
Types of Reactions: 2,4-Dibromo-5-methylpyridine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with aryl or vinyl boronic acids.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium methoxide, potassium tert-butoxide, and other strong bases.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate or cesium carbonate are typically used.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted pyridine derivatives can be obtained.
Coupling Products: Biaryl compounds or other complex structures can be synthesized through coupling reactions.
Scientific Research Applications
2,4-Dibromo-5-methylpyridine has several applications in scientific research:
Comparison with Similar Compounds
2,5-Dibromo-4-methylpyridine: Another brominated pyridine derivative with bromine atoms at different positions.
2-Bromo-5-methylpyridine: A monobrominated derivative with only one bromine atom.
Uniqueness: 2,4-Dibromo-5-methylpyridine is unique due to the specific positioning of the bromine atoms, which influences its reactivity and the types of reactions it can undergo. This makes it a valuable intermediate in the synthesis of various complex molecules .
Properties
IUPAC Name |
2,4-dibromo-5-methylpyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Br2N/c1-4-3-9-6(8)2-5(4)7/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JCITVZBBBIRQER-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1Br)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Br2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
250.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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